molecular formula C8H6BrF2NO4 B12855935 2-Bromo-4-(2,2-difluoroethoxy)-6-nitrophenol

2-Bromo-4-(2,2-difluoroethoxy)-6-nitrophenol

Cat. No.: B12855935
M. Wt: 298.04 g/mol
InChI Key: QQEGQLYYJZAEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(2,2-difluoroethoxy)-6-nitrophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, nitro, and difluoroethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2,2-difluoroethoxy)-6-nitrophenol typically involves multiple steps. One common method is the nitration of 2-bromo-4-(2,2-difluoroethoxy)phenol, followed by purification. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent over-nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,2-difluoroethoxy)-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-bromo-4-(2,2-difluoroethoxy)-6-aminophenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-(2,2-difluoroethoxy)-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2,2-difluoroethoxy)-6-nitrophenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate electron transfer reactions, while the bromine and difluoroethoxy groups can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(2,2-difluoroethoxy)-6-aminophenol
  • 2-Bromo-4-(2,2-difluoroethoxy)phenol
  • 2-Bromo-4-(2,2-difluoroethoxy)-6-chlorophenol

Uniqueness

2-Bromo-4-(2,2-difluoroethoxy)-6-nitrophenol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both bromine and nitro groups allows for diverse reactivity, while the difluoroethoxy group enhances its stability and lipophilicity compared to similar compounds.

Properties

Molecular Formula

C8H6BrF2NO4

Molecular Weight

298.04 g/mol

IUPAC Name

2-bromo-4-(2,2-difluoroethoxy)-6-nitrophenol

InChI

InChI=1S/C8H6BrF2NO4/c9-5-1-4(16-3-7(10)11)2-6(8(5)13)12(14)15/h1-2,7,13H,3H2

InChI Key

QQEGQLYYJZAEHG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)OCC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.